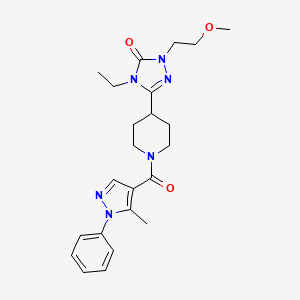

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5(4H)-one core, substituted with:

- An ethyl group at position 2.

- A 2-methoxyethyl group at position 1.

- A piperidin-4-yl moiety at position 3, further functionalized with a 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl group.

The 2-methoxyethyl group enhances solubility, while the phenylpyrazole-carbonyl-piperidine moiety may confer target-binding specificity .

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O3/c1-4-27-21(25-28(23(27)31)14-15-32-3)18-10-12-26(13-11-18)22(30)20-16-24-29(17(20)2)19-8-6-5-7-9-19/h5-9,16,18H,4,10-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCHILQGHMPJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Triazole Ring : Known for its role in various pharmacological activities.

- Piperidine Moiety : Often associated with central nervous system effects.

- Pyrazole Derivative : Linked to anti-inflammatory and analgesic properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Ethyl Triazole Derivative | E. coli | 20 |

| 4-Ethyl Triazole Derivative | S. aureus | 25 |

These results suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound's structural components may also confer anticancer properties. Research has demonstrated that similar triazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

In vitro studies using human cancer cell lines have shown that the compound can reduce cell viability significantly at concentrations of 10 µM and higher. The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies on related compounds:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased lipophilicity and potency |

| Substitution on piperidine ring | Enhanced selectivity for specific receptors |

| Variation in triazole substituents | Altered pharmacokinetic properties |

These modifications indicate that careful tuning of the chemical structure can lead to improved efficacy and safety profiles.

The proposed mechanism of action involves interaction with specific biological targets, including enzymes and receptors associated with inflammation and cancer progression. The compound may act as an inhibitor of key pathways involved in cell signaling, thereby exerting its therapeutic effects.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further investigations are needed to fully elucidate its metabolic pathways and excretion routes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole- and Triazole-Based Heterocycles

Compound 1 :

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()

- Core : Pyrazol-3(2H)-one.

- Substituents :

- Benzothiazole at position 3.

- Methyl at position 4.

- Phenyl and propynyl groups at positions 2 and 1.

- Comparison :

Compound 2 :

4-[(Z)-(2-Furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()

- Core : Pyrazol-5(4H)-one.

- Substituents: Furyl-naphthylamino methylene at position 4. Methyl and phenyl groups at positions 3 and 1.

- The furan ring may reduce bioavailability due to higher hydrophobicity .

Compound 3 :

4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one ()

- Core : Pyrazol-3(2H)-one.

- Substituents: Chloro-methyl-phenylpyrazole methylideneamino at position 4. Dimethyl and phenyl groups at positions 1 and 2.

- Lacks the piperidine spacer seen in the target compound, reducing conformational flexibility .

Triazolone Derivatives with Piperidine Linkers

Compound 4 :

1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid ()

- Core : Pyrazolo[4,3-d]pyrimidine.

- Substituents: 2-ethoxyethyl and ethyl groups. Piperidine-4-carboxylic acid linked to a pyridinylamino group.

- Comparison :

Compound 5 :

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

- Core : Pyrazolo[3,4-b]pyridine.

- Substituents :

- Ethyl-methylpyrazole and dimethyl-phenyl groups.

- Absence of a triazolone ring diminishes hydrogen-bonding capacity relative to the target compound .

Structural and Functional Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.